2-chloro-N-({5,7-dimethyl-2-oxo-1H,2H-pyrazolo[1,5-a]pyrimidin-6-yl}methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-({5,7-dimethyl-2-oxo-1H,2H-pyrazolo[1,5-a]pyrimidin-6-yl}methyl)propanamide is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a pyrazolo[1,5-a]pyrimidine core, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-({5,7-dimethyl-2-oxo-1H,2H-pyrazolo[1,5-a]pyrimidin-6-yl}methyl)propanamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and ensuring the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-({5,7-dimethyl-2-oxo-1H,2H-pyrazolo[1,5-a]pyrimidin-6-yl}methyl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, copper sulfate), and specific reaction conditions such as temperature control and inert atmosphere (e.g., nitrogen or argon gas) to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products. Substitution reactions can lead to the formation of various functionalized derivatives with different biological activities .
Scientific Research Applications
2-chloro-N-({5,7-dimethyl-2-oxo-1H,2H-pyrazolo[1,5-a]pyrimidin-6-yl}methyl)propanamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of 2-chloro-N-({5,7-dimethyl-2-oxo-1H,2H-pyrazolo[1,5-a]pyrimidin-6-yl}methyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological responses. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
Uniqueness
Compared to these similar compounds, 2-chloro-N-({5,7-dimethyl-2-oxo-1H,2H-pyrazolo[1,5-a]pyrimidin-6-yl}methyl)propanamide has unique structural features, such as the presence of the chloro and propanamide groups, which may confer distinct biological activities and chemical reactivity. These differences make it a valuable compound for further research and potential therapeutic applications .
Properties
IUPAC Name |
2-chloro-N-[(5,7-dimethyl-2-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN4O2/c1-6(13)12(19)14-5-9-7(2)15-10-4-11(18)16-17(10)8(9)3/h4,6H,5H2,1-3H3,(H,14,19)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVPPEOSZAHIIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=CC(=O)NN12)C)CNC(=O)C(C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.